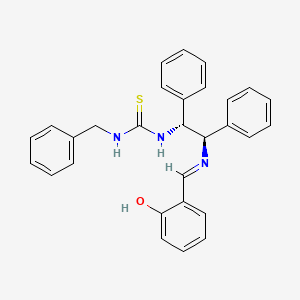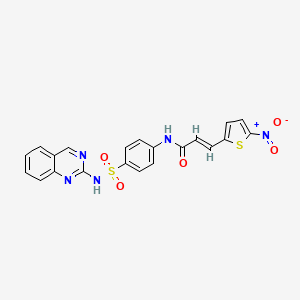
VH032-NH-CO-CH2-NHBoc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VH032-NH-CO-CH2-NHBoc is a compound that acts as a ligand for von Hippel-Lindau (VHL) proteins. It is a Boc-modified version of VH032, which is used to recruit VHL proteins. This compound is significant in the synthesis of PROTAC (Proteolysis Targeting Chimeras) molecules, which are used to degrade target proteins by connecting with the target protein ligand through a linker .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of VH032-NH-CO-CH2-NHBoc involves the modification of VH032 with a Boc (tert-butoxycarbonyl) group. The Boc group is introduced to protect the amine functionality during the synthesis process. The reaction typically involves the use of Boc anhydride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and purity of the product. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified using techniques such as column chromatography or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
VH032-NH-CO-CH2-NHBoc undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The free amine can be coupled with various linkers to form PROTAC molecules.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the amine or carbonyl functionalities
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for coupling reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions
Major Products Formed
Deprotected Amine: Removal of the Boc group yields the free amine.
PROTAC Molecules: Coupling with linkers forms PROTAC molecules that can degrade target proteins
Wissenschaftliche Forschungsanwendungen
VH032-NH-CO-CH2-NHBoc has several scientific research applications:
Chemistry: Used in the synthesis of PROTAC molecules for targeted protein degradation.
Biology: Helps in studying protein-protein interactions and cellular pathways by degrading specific proteins.
Medicine: Potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: Used in the development of new drugs and therapeutic agents
Wirkmechanismus
VH032-NH-CO-CH2-NHBoc exerts its effects by acting as a ligand for VHL proteins. The Boc group is removed under acidic conditions, allowing the compound to connect with the target protein ligand through a linker. This forms a PROTAC molecule, which recruits the target protein to the proteasome for degradation. The molecular targets include proteins involved in various cellular pathways, and the degradation process is mediated by the ubiquitin-proteasome system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
VH032: The parent compound without the Boc modification.
VH032-NH-CO-CH2-NH2: The deprotected form of VH032-NH-CO-CH2-NHBoc.
Other PROTAC Ligands: Compounds such as thalidomide-based ligands that recruit different E3 ligases
Uniqueness
This compound is unique due to its Boc modification, which provides protection during synthesis and allows for selective deprotection under acidic conditions. This makes it a versatile intermediate for the synthesis of various PROTAC molecules .
Eigenschaften
Molekularformel |
C29H41N5O6S |
|---|---|
Molekulargewicht |
587.7 g/mol |
IUPAC-Name |
tert-butyl N-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C29H41N5O6S/c1-17-23(41-16-32-17)19-10-8-18(9-11-19)13-30-25(37)21-12-20(35)15-34(21)26(38)24(28(2,3)4)33-22(36)14-31-27(39)40-29(5,6)7/h8-11,16,20-21,24,35H,12-15H2,1-7H3,(H,30,37)(H,31,39)(H,33,36)/t20-,21+,24-/m1/s1 |
InChI-Schlüssel |
VTKNFMYABFTAQP-ZFGGDYGUSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CNC(=O)OC(C)(C)C)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CNC(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4R)-1-[(2S)-2-[4-[4-[[3-fluoro-2-[6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]-2-oxopyrido[2,3-d]pyrimidin-7-yl]phenoxy]methyl]piperidin-1-yl]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12385360.png)
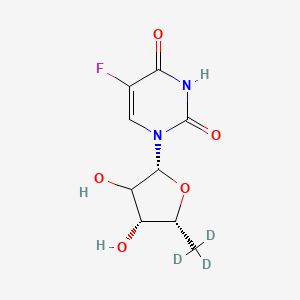
![(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(1S)-1-[(2S,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B12385379.png)
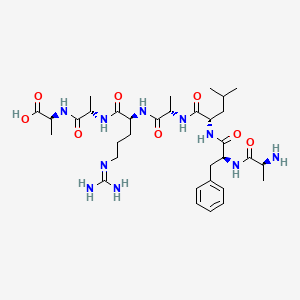
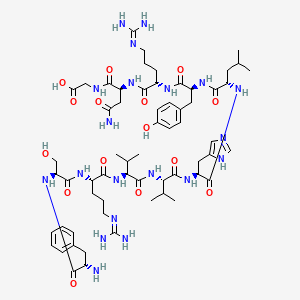
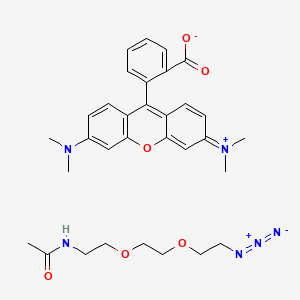

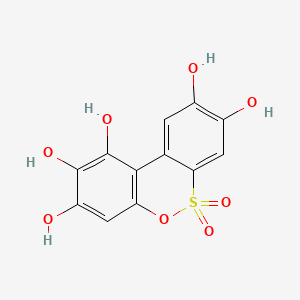
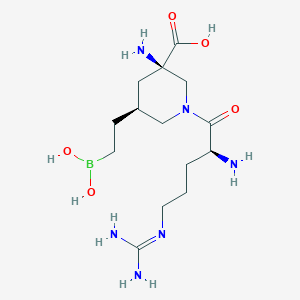
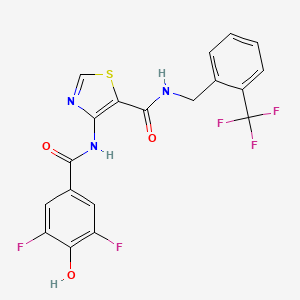
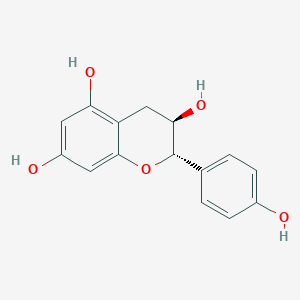
![6-[3,5-ditert-butyl-N-(2-methylpropyl)anilino]pyridine-3-carboxylic acid](/img/structure/B12385424.png)
